molecular formula C17H18ClNO2 B5871034 3-chloro-4-ethoxy-N-(2-ethylphenyl)benzamide

3-chloro-4-ethoxy-N-(2-ethylphenyl)benzamide

Cat. No. B5871034
M. Wt: 303.8 g/mol
InChI Key: VVVICUAJPPTDTM-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-ethylphenyl)benzamide, commonly known as CELEBREX, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation associated with various medical conditions. It was first introduced in 1998 and has since been used extensively in clinical practice.

Mechanism of Action

CELEBREX works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, CELEBREX reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological functions.
Biochemical and Physiological Effects:
CELEBREX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth and metastasis of cancer cells. In addition, it has been shown to have antioxidant and neuroprotective effects, and to improve cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CELEBREX has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations, including the fact that it can have off-target effects, and that its effects can be influenced by other factors, such as diet and lifestyle.

Future Directions

There are several future directions for research on CELEBREX. One area of interest is the development of new formulations and delivery methods that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other medical conditions, such as cardiovascular disease and diabetes. Finally, there is ongoing research into the molecular mechanisms underlying its effects, which may lead to the development of new drugs with similar or improved properties.

Synthesis Methods

The synthesis of CELEBREX involves several steps, starting from the reaction of 2-ethylphenylacetic acid with thionyl chloride to obtain 2-ethylphenylacetyl chloride. This intermediate is then reacted with 4-ethoxyaniline to obtain 4-ethoxy-N-(2-ethylphenyl)benzamide. Finally, this compound is reacted with thionyl chloride and chlorine gas to obtain 3-chloro-4-ethoxy-N-(2-ethylphenyl)benzamide.

Scientific Research Applications

CELEBREX has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, it has been investigated for its potential use in the prevention and treatment of various types of cancer, including colon, breast, and prostate cancer.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-12-7-5-6-8-15(12)19-17(20)13-9-10-16(21-4-2)14(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVICUAJPPTDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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